molecular formula C9H10O4 B2448214 2-(4-Hydroxyphenyl)-2-methoxyacetic acid CAS No. 90536-45-1

2-(4-Hydroxyphenyl)-2-methoxyacetic acid

Cat. No.: B2448214
CAS No.: 90536-45-1
M. Wt: 182.175
InChI Key: UHWCKIPLXDQZMD-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methoxyacetic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is characterized by a structure that includes both a hydroxyphenyl group and a methoxyacetic acid moiety, as represented by the SMILES notation O=C(O)C(C1=CC=C(O)C=C1)OC . This compound is registered under the CAS Registry Number 90536-45-1 .Researchers value this chemical as a building block in organic synthesis and pharmaceutical research. While direct applications for this specific compound are not extensively documented, its structure suggests potential as a key intermediate. Related compounds, such as 4-Hydroxymandelic acid, are known to be used in the synthesis of beta-blocker pharmaceuticals like atenolol . Furthermore, structurally similar (2-fluoro-4-hydroxyphenyl)(methoxy)acetic acid derivatives are subjects of research interest, indicating the relevance of this chemical class in developing bioactive molecules . It is critical to note that methoxyacetic acid, a core structural component of this compound, has been identified as a substance of very high concern (SVHC) due to its reprotoxic properties . Therefore, this compound must be handled with strict adherence to appropriate safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCKIPLXDQZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chirality and Stereochemistry of 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Stereoisomerism and Enantiomeric Forms

2-(4-Hydroxyphenyl)-2-methoxyacetic acid exists as a pair of enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Table 1: Enantiomeric Forms of this compound

EnantiomerStereochemical DescriptorOptical Rotation
Enantiomer 1(R)-2-(4-Hydroxyphenyl)-2-methoxyacetic acidOpposite to (S)-form
Enantiomer 2(S)-2-(4-Hydroxyphenyl)-2-methoxyacetic acidOpposite to (R)-form

Enantioselective Synthetic Methodologies for this compound and Analogues

The synthesis of single enantiomers of this compound and related α-aryl-α-alkoxyacetic acids is a significant challenge. Enantioselective synthesis aims to produce a specific enantiomer directly, avoiding the need for subsequent resolution of a racemic mixture.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a chemical reaction. For the synthesis of α-aryl-α-alkoxyacetic acids, chiral catalysts can be employed in various strategies, including the asymmetric addition of nucleophiles to α-keto esters or the asymmetric oxidation of corresponding α-hydroxy esters. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, research on analogous compounds provides insights into potential catalytic systems.

Table 2: Examples of Asymmetric Catalysis for Analogous Chiral Acids

Catalyst TypeReaction TypeSubstrate ExampleProduct Enantiomeric Excess (ee)
Chiral Lewis AcidsFriedel-Crafts AlkylationGlyoxylate esters and phenolsHigh ee
Chiral Phase-Transfer CatalystsAlkylation of GlycinatesBenzophenone iminoglycinateGood to excellent ee
Chiral OrganocatalystsAldol or Mannich Reactionsα-Keto estersVariable ee

Biocatalysis leverages enzymes or whole microorganisms to perform stereoselective transformations. Enzymes, being inherently chiral, can exhibit high enantioselectivity. For the synthesis of chiral α-hydroxy and α-alkoxy acids, various biocatalytic methods are employed, such as the kinetic resolution of racemic esters or the asymmetric reduction of α-keto acids. Lipases and esterases are commonly used for the kinetic resolution of racemic esters of α-hydroxy acids, which can then be methylated to the corresponding α-methoxy acids.

Table 3: Biocatalytic Approaches for the Synthesis of Chiral α-Hydroxy/Alkoxy Acids

Enzyme ClassBiocatalytic StrategySubstrate TypeProduct
Lipases/EsterasesKinetic ResolutionRacemic α-hydroxy estersEnantioenriched α-hydroxy ester and unreacted enantiomer
Dehydrogenases/ReductasesAsymmetric Reductionα-Keto acids/estersChiral α-hydroxy acids/esters
NitrilasesEnantioselective HydrolysisRacemic mandelonitrilesChiral mandelic acids

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common approach when enantioselective synthesis is not feasible or efficient.

This classical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. nih.gov By exploiting these solubility differences, one diastereomeric salt can be selectively crystallized and then separated. nih.gov The desired enantiomer of the acid is subsequently recovered by treating the separated salt with an achiral acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. nih.gov The choice of the resolving agent and the crystallization solvent is crucial for successful separation and is often determined empirically.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The differential interaction leads to different retention times, allowing for their separation.

For the separation of acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs are often effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, along with additives such as trifluoroacetic acid, is critical for achieving optimal resolution.

Table 4: General Parameters for Chiral HPLC Separation of Acidic Compounds

ParameterDescription
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) or protein-based
Mobile PhaseNormal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA)
Reversed Phase: Acetonitrile (B52724)/Water with buffer
DetectionUV-Vis Detector (at a wavelength where the compound absorbs)
Flow RateTypically 0.5 - 1.5 mL/min

Assignment of Absolute Configuration

The determination of the absolute configuration of a chiral molecule, such as this compound, is a critical step in its stereochemical characterization. This process involves unequivocally assigning the spatial arrangement of the substituents around the stereocenter, designating it as either (R) or (S). Various analytical techniques are employed for this purpose, with X-ray crystallography being the most definitive method. In the absence of single-crystal X-ray data, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, and chiroptical methods are utilized.

A common approach to determining the absolute configuration of a chiral acid involves its conversion into a diastereomeric derivative by reaction with a chiral resolving agent of a known absolute configuration. The resulting diastereomers can then be separated and their stereochemistry elucidated using spectroscopic methods. For instance, the use of chiral amines or alcohols can lead to the formation of diastereomeric amides or esters, respectively.

One widely used method is the formation of Mosher's esters or amides. By reacting the chiral acid with a chiral derivatizing agent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), two diastereomeric esters are formed. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original acid based on the anisotropic effect of the phenyl group of the MTPA moiety.

Alternatively, chiral solvating agents can be employed in NMR spectroscopy. These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of signals for the respective enantiomers in the NMR spectrum. The differential chemical shifts can then be used to determine the enantiomeric excess and, in some cases, infer the absolute configuration by comparison with known standards.

In the absence of direct experimental data for this compound, the table below illustrates the type of research findings that would be expected from studies aimed at assigning its absolute configuration, drawing parallels from structurally related hydroxymandelic acid derivatives.

MethodEnantiomerObserved PropertyFindingAssigned Configuration
X-ray Crystallography Enantiomer ADiffraction PatternUnambiguous determination of the three-dimensional structure.(S)-enantiomer
Enantiomer BDiffraction PatternMirror image of the (S)-enantiomer's crystal structure.(R)-enantiomer
NMR with Chiral Derivatizing Agent (e.g., (R)-MTPA) Diastereomer 1 (from Enantiomer A)¹H NMR Chemical ShiftsSpecific upfield/downfield shifts of protons adjacent to the stereocenter.Consistent with (S)-configuration of the acid.
Diastereomer 2 (from Enantiomer B)¹H NMR Chemical ShiftsOpposite pattern of chemical shifts compared to Diastereomer 1.Consistent with (R)-configuration of the acid.
Optical Rotation Enantiomer ASpecific Rotation [α]Negative rotation (-)Levorotatory
Enantiomer BSpecific Rotation [α]Positive rotation (+)Dextrorotatory

Synthetic Methodologies for 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Established Synthetic Pathways

The traditional synthesis of 2-(4-Hydroxyphenyl)-2-methoxyacetic acid and its derivatives often relies on the modification of readily available starting materials, such as phenylacetic acid and glycolic acid scaffolds.

Derivatization from Related Phenylacetic Acid Scaffolds

A primary route to synthesizing α-substituted phenylacetic acids involves the modification of a pre-existing phenylacetic acid core. For the target compound, this would typically involve the introduction of a methoxy (B1213986) group at the alpha (α) position of a 4-hydroxyphenylacetic acid derivative. The phenolic hydroxyl group often requires protection prior to α-functionalization to prevent unwanted side reactions.

One related transformation is the demethylation of 2-(4-methoxyphenyl)acetic acid to yield 4-hydroxyphenylacetic acid. chemicalbook.com This reaction, often carried out with reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), highlights the chemical relationship between these scaffolds and the methods used to interconvert them. chemicalbook.com While this specific example illustrates the removal of a methyl group from the phenol (B47542), the synthesis of the target compound would require the addition of a methoxy group to the α-carbon.

A general, multi-step approach could be envisioned as follows:

Protection: The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is protected, for instance, as a benzyl (B1604629) ether.

α-Halogenation: The protected acid is then halogenated at the α-position, typically using N-bromosuccinimide (NBS) or a similar reagent.

Nucleophilic Substitution: The resulting α-halo acid undergoes nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy group.

Deprotection: The protecting group on the phenol is removed to yield the final product, this compound.

Another approach involves the synthesis of the related metabolite, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, which starts with the methylation of both the hydroxyl and carboxylic acid groups of 2-hydroxyphenylacetic acid using diazomethane. unl.pt This demonstrates a common strategy of modifying the functional groups on the phenylacetic acid backbone to build more complex molecules. unl.pt

Table 1: Example of Phenylacetic Acid Scaffold Modification

Starting MaterialReagentProductYieldReference
2-(4-methoxyphenyl)acetic acidBoron tribromide (BBr₃)4-Hydroxyphenylacetic acid99% chemicalbook.com
2-hydroxyphenylacetic acidDiazomethane (CH₂N₂)methyl 2-(2-methoxyphenyl)acetate99% unl.pt

Approaches Utilizing Glycolic Acid Derivatives as Precursors

The synthesis of α-aryloxy acetic acids can be achieved by coupling a phenol with a haloacetic acid salt in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com While this method typically yields an aryloxyacetic acid (Ar-O-CH₂-COOH), a conceptual adaptation could be envisioned for the synthesis of α-aryl-α-methoxyacetic acids.

A hypothetical pathway might involve using a derivative of methoxyacetic acid or glyoxylic acid. For instance, reacting a protected 4-hydroxyphenyl magnesium bromide (a Grignard reagent) with methyl 2-methoxy-2-oxoacetate (a derivative of glyoxylic acid) could potentially form the desired carbon-carbon bond at the α-position. Subsequent hydrolysis of the ester would yield the final carboxylic acid.

The production of glycolic acid itself is well-established, with methods including the carbonylation of formaldehyde. epo.org Processes have also been developed for the hydrolysis of methyl methoxyacetate (B1198184) to produce glycolic acid and methyl glycolate, which are important industrial platform chemicals. google.comgoogle.com

Green Chemistry Approaches in the Synthesis of this compound and Analogues

In line with the principles of sustainable development, green chemistry approaches aim to reduce waste, minimize energy consumption, and use renewable resources in chemical synthesis. mdpi.com

Solvent-Free Methods

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. One approach that aligns with this principle is the use of trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions to synthesize certain heterocyclic compounds. organic-chemistry.org While not a direct synthesis of the target molecule, this demonstrates the potential for eliminating solvents in related chemical transformations.

Another relevant green methodology is the hexafluoroisopropanol (HFIP)-promoted Wolff rearrangement, which allows for the catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions. rsc.org This reaction proceeds by activating an α-diazoketone through hydrogen bonding, avoiding the need for metal catalysts or harsh conditions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating methods. beilstein-journals.org

This technology has been successfully applied to a variety of syntheses relevant to the structure of this compound. For example, a microwave-assisted procedure using polyphosphoric acid (PPA) esters promotes the efficient synthesis of 2-aryl-2-oxazolines and other cyclic iminoethers from amido alcohols. organic-chemistry.orgnih.gov This demonstrates the utility of microwave irradiation in facilitating cyclization reactions that form bonds at the benzylic position. organic-chemistry.orgnih.gov Furthermore, the direct esterification of aryl and alkyl carboxylic acids has been shown to be efficiently catalyzed by N-fluorobenzenesulfonimide (NFSi) under microwave irradiation. mdpi.com The development of microwave-assisted protocols for the synthesis of complex heterocyclic systems, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, further underscores the broad applicability and efficiency of this green technique. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidinyl Spirooxindoles

MethodReaction TimeYieldReference
Conventional Heating18 hours69% beilstein-journals.org
Microwave-Assisted12 minutes84% beilstein-journals.org

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a key component of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing waste.

In the context of synthesizing mandelic acid derivatives, which are structurally similar to the target compound, both homogeneous and heterogeneous catalysts have been extensively screened for enantioselective hydrogenation of α-keto esters. researchgate.net For example, a platinum (Pt) catalyst modified with cinchona derivatives has been shown to achieve high enantiomeric excess (ee) in the synthesis of methyl p-chloromandelate. researchgate.net The ability to use recyclable solid catalysts is a significant step towards more sustainable chemical production. rsc.org

Another green application involves the use of a low-cost, heterogeneous Co(II)-based complex loaded on C₃N₄ as a photocatalyst to convert aromatic mandelic acids into aromatic aldehydes in wastewater, demonstrating a method for both synthesis and remediation. rsc.org

Table 3: Examples of Heterogeneous Catalysis in Mandelic Acid Derivative Synthesis

Reaction TypeCatalyst SystemSubstrateProductKey FindingReference
Enantioselective HydrogenationHeterogeneous Pt catalyst with cinchona derivativesMethyl p-chlorophenylglyoxylate(R)- or (S)-methyl p-chloromandelateAchieved >90% enantiomeric excess (ee) researchgate.net
Photocatalytic OxidationHeterogeneous Co-L/C₃N₄ compositeSubstituted mandelic acidsAromatic aldehydesSubstrate conversion of 96.3% with 84% selectivity rsc.org

Role of this compound as a Synthetic Building Block

Intermediate in Pharmaceutical Synthesis

While direct examples of pharmaceuticals synthesized from this compound are not prominently documented, its structural similarity to other key pharmaceutical intermediates suggests its potential in drug development. For instance, the structurally related compound, p-methoxyphenylacetic acid, is a crucial intermediate in the synthesis of the widely used antidepressant, Venlafaxine. The synthesis of Venlafaxine involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction and N-methylation. google.comnewdrugapprovals.orgasianpubs.org

Given this precedent, it is conceivable that this compound could serve as a precursor for novel pharmaceutical agents. The presence of the additional hydroxyl group on the phenyl ring and the methoxy group at the α-position could be exploited to modulate the pharmacological properties of target molecules, such as their solubility, metabolic stability, and receptor binding affinity.

The following table outlines the key intermediates in a known synthesis of Venlafaxine, highlighting the role of a methoxyphenyl acetic acid derivative.

IntermediateRole in Venlafaxine Synthesis
p-MethoxyphenylacetonitrileStarting material for the construction of the core structure. google.comnewdrugapprovals.org
1-[Cyano(p-methoxyphenyl)methyl]cyclohexanolProduct of the condensation reaction with cyclohexanone. google.comnewdrugapprovals.orgasianpubs.org
1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanolResult of the reduction of the nitrile group to an amine. asianpubs.org

Precursor for Complex Organic Molecules

The chiral nature of this compound makes it a particularly interesting precursor for the synthesis of complex, optically active organic molecules. Enantiomerically pure α-methoxy-α-phenylacetic acids, such as (R)-(-)-α-methoxyphenylacetic acid and (S)-(+)-α-methoxyphenylacetic acid, are well-established as chiral derivatizing agents. nih.gov These reagents are used to determine the enantiomeric purity of alcohols and amines by converting the enantiomers of the substrate into diastereomeric esters or amides, which can then be distinguished by techniques like NMR spectroscopy or chromatography.

By analogy, enantiomerically pure forms of this compound could be employed in a similar fashion for the resolution of racemic mixtures of alcohols and amines, a critical step in the synthesis of many pharmaceuticals and other bioactive molecules. nih.gov The presence of the phenolic hydroxyl group could also offer a site for further functionalization, allowing for the creation of a wider range of chiral resolving agents with tailored properties.

Furthermore, the core structure of this compound could be incorporated into larger, more complex molecular architectures. The carboxylic acid and phenolic hydroxyl groups provide convenient handles for a variety of chemical transformations, including esterification, amidation, etherification, and various coupling reactions. This versatility makes it a potentially valuable starting material for the synthesis of natural product analogues, novel ligands for asymmetric catalysis, and other sophisticated organic structures.

Chemical Transformations and Reactivity of 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

General Reaction Classes

The compound can undergo several general classes of reactions, including oxidation, reduction, substitution, and hydrolysis, primarily at its hydroxyl, carboxyl, and methoxy (B1213986) functional groups.

The phenolic hydroxyl group and the benzylic position are susceptible to oxidation. Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures. While specific studies on 2-(4-Hydroxyphenyl)-2-methoxyacetic acid are not extensively documented, related compounds like vanyl-α-methoxyacetic acid show a weak fluorescence intensity upon oxidation. scispace.com The oxidation of the structurally similar 2-hydroxy-2-(4-hydroxyphenyl)acetic acid yields products such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid, suggesting that the benzylic position can also be a site of oxidation.

Oxidizing AgentPotential Product(s)Notes
Mild OxidantsQuinone-like structuresOxidation of the phenolic hydroxyl group.
Strong Oxidants4-Hydroxybenzaldehyde, 4-Hydroxybenzoic acidOxidation at the benzylic position, inferred from related compounds.

The carboxylic acid group is the primary site for reduction in this compound. Strong reducing agents can convert the carboxylic acid to a primary alcohol. For instance, the reduction of the related compound 2-hydroxy-2-(4-hydroxyphenyl)acetic acid yields 4-hydroxyphenylethanol.

Reducing AgentPotential ProductNotes
Strong Hydride Reagents (e.g., LiAlH₄)2-(4-Hydroxyphenyl)-2-methoxyethanolReduction of the carboxylic acid to a primary alcohol.

Substitution reactions can occur at both the carboxylic acid and the hydroxyl group. The carboxylic acid can undergo esterification, while the hydroxyl group can be converted into an ether or an ester. The hydroxyl group's nucleophilicity can be enhanced under basic conditions, facilitating its reaction with electrophiles.

Reaction TypeReagentPotential Product
EsterificationAlcohol (in the presence of an acid catalyst)2-(4-Hydroxyphenyl)-2-methoxyacetate ester
EtherificationAlkyl halide (in the presence of a base)Alkoxy derivative at the phenolic hydroxyl group

The ether linkage in this compound could be susceptible to hydrolysis under acidic conditions, although this would likely require harsh conditions. Studies on the hydrolysis of compounds with similar ether linkages, such as 2,4-Dichlorophenoxyacetic Acid, show that the ether bond can be cleaved. researchgate.net This would lead to the formation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and methanol (B129727).

ConditionPotential Products
Strong Acid2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, Methanol

Derivatization Strategies and Functional Group Interconversions

Derivatization is a key strategy for modifying the properties of this compound, often to enhance its analytical detection or to serve as a protecting group strategy in multi-step syntheses.

The phenolic hydroxyl group is a prime target for derivatization due to its reactivity. A common modification is acetylation, which can be achieved using reagents like acetic anhydride. nih.gov This converts the hydroxyl group into an ester, which can alter the compound's solubility and chromatographic behavior. Other derivatization agents can be employed to introduce specific tags for analytical purposes, such as fluorinated groups for enhanced detection in mass spectrometry. jfda-online.com

Derivatization AgentProduct TypePurpose
Acetic AnhydrideAcetate EsterProtection of the hydroxyl group, modification of properties. nih.gov
Fluorinated AnhydridesFluoroacyl DerivativesEnhanced volatility and detectability in GC-MS analysis. jfda-online.com
Silylating Agents (e.g., TMSI)Silyl EtherProtection of the hydroxyl group.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key functional group that can undergo a variety of chemical transformations to produce a range of derivatives with potentially altered biological or chemical properties. These modifications primarily include esterification, amidation, and reduction.

Esterification:

The conversion of the carboxylic acid to an ester is a common and important transformation. One of the most widely used methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed.

General Reaction Scheme for Fischer Esterification:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Amidation:

The carboxylic acid moiety can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for amide formation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

The synthesis of N-substituted amides from carboxylic acids is a versatile reaction that allows for the introduction of a wide range of substituents. researchgate.netamanote.com For instance, reacting this compound with a primary amine (R-NH₂) in the presence of a coupling agent would yield the corresponding N-substituted amide.

General Reaction Scheme for Amide Formation using a Coupling Agent:

R-COOH + R'-NH₂ + Coupling Agent → R-CONH-R' + By-products

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. numberanalytics.comnumberanalytics.comadichemistry.comclinisciences.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of this compound with LiAlH₄ would yield 2-(4-hydroxyphenyl)-2-methoxyethanol. It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent that will also reduce other functional groups such as esters and ketones.

General Reaction Scheme for Reduction of a Carboxylic Acid:

R-COOH + LiAlH₄ (excess) in dry ether/THF

H₃O⁺ workup → R-CH₂OH

Transformation Reagents and Conditions Product
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), HeatMethyl 2-(4-hydroxyphenyl)-2-methoxyacetate
AmidationPrimary Amine (R-NH₂), Coupling Agent (e.g., DCC, EDAC)N-substituted 2-(4-hydroxyphenyl)-2-methoxyacetamide
Reduction1. Lithium Aluminum Hydride (LiAlH₄) in dry ether/THF; 2. H₃O⁺ workup2-(4-hydroxyphenyl)-2-methoxyethanol

Aromatic Ring Functionalization (e.g., Halogenation)nvcc.edu

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, with halogenation being a prime example. The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the methoxy (-OCH₃) group, as well as the -CH(OCH₃)COOH side chain.

Both the hydroxyl and methoxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The bulky -CH(OCH₃)COOH group at position 1 will sterically hinder the ortho positions (2 and 6). The hydroxyl group is at position 4. Therefore, electrophilic attack will be directed to the positions that are ortho to the activating hydroxyl and methoxy groups.

A closely related compound, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides a useful model for predicting the outcome of halogenation on a similarly substituted aromatic ring. nvcc.eduyoutube.comweebly.comacs.orgacs.org Studies on the bromination of vanillin have shown that the substitution occurs at the position ortho to the hydroxyl group and meta to the aldehyde group.

In the case of this compound, the hydroxyl group is at the 4-position and the methoxy group is implicitly part of the side chain at the 1-position. A more accurate comparison would be to consider the directing effects on a 4-hydroxyphenylacetic acid derivative. The hydroxyl group at C4 and the alkylacetic acid side chain at C1 will direct incoming electrophiles. The hydroxyl group is a strong activating ortho, para-director, while the alkyl group is a weak activating ortho, para-director. Therefore, the hydroxyl group will be the dominant directing group. The positions ortho to the hydroxyl group are C3 and C5.

Halogenation (e.g., Bromination):

The bromination of this compound is expected to occur at the positions ortho to the strongly activating hydroxyl group. Therefore, the likely products would be 2-(3-bromo-4-hydroxyphenyl)-2-methoxyacetic acid and 2-(3,5-dibromo-4-hydroxyphenyl)-2-methoxyacetic acid, depending on the reaction conditions and the amount of brominating agent used.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (which may not be necessary given the activated nature of the ring) or N-bromosuccinimide (NBS).

Predicted Reaction Scheme for Bromination:

This compound + Br₂ → 2-(3-Bromo-4-hydroxyphenyl)-2-methoxyacetic acid + HBr

Further bromination could lead to the disubstituted product.

Reaction Reagent Predicted Major Product(s) Rationale for Regioselectivity
BrominationBr₂2-(3-Bromo-4-hydroxyphenyl)-2-methoxyacetic acidThe hydroxyl group is a strong activating ortho, para-director, directing the incoming electrophile to the positions ortho to it (C3 and C5).
ChlorinationCl₂2-(3-Chloro-4-hydroxyphenyl)-2-methoxyacetic acidSimilar to bromination, the hydroxyl group directs the electrophilic chlorine to the ortho positions.
IodinationI₂ / Oxidizing Agent2-(3-Iodo-4-hydroxyphenyl)-2-methoxyacetic acidThe hydroxyl group directs the electrophilic iodine species to the ortho positions.

It is important to note that while these predictions are based on established principles of electrophilic aromatic substitution, the actual product distribution would need to be determined experimentally.

Biological and Biochemical Research Aspects of 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Mechanistic Investigations of Biological Activity

The antioxidant potential of phenolic compounds, such as 2-(4-hydroxyphenyl)-2-methoxyacetic acid, is a significant area of biochemical research. The capacity of these molecules to scavenge free radicals is primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups. mdpi.comnih.gov In vitro antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov

The primary mechanisms by which phenolic compounds exert their radical-scavenging effects are through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. The efficiency of these mechanisms is influenced by the molecular structure of the antioxidant, including the number and position of hydroxyl groups on the aromatic ring. bas.bg

The presence of the electron-donating hydroxyl group on the phenyl ring of this compound is crucial for its potential radical scavenging activity. This structural feature allows it to donate a hydrogen atom or an electron to stabilize free radicals, thus interrupting radical chain reactions that can lead to cellular damage.

Table 1: Common In Vitro Radical Scavenging Assays
AssayPrincipleMeasured Endpoint
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at a specific wavelength (typically 517 nm). mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayMeasures the ability of an antioxidant to scavenge the ABTS radical cation.Decolorization of the ABTS radical cation solution. stuba.sk
FRAP (Ferric Reducing Antioxidant Power) AssayMeasures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form.Formation of a blue-colored ferrous-tripyridyltriazine complex. stuba.sk

The interactions of small molecules like this compound with biological macromolecules are fundamental to understanding their biological effects. These interactions can be investigated using a variety of biophysical techniques, including Förster Resonance Energy Transfer (FRET) and MicroScale Thermophoresis (MST). nih.gov These methods provide insights into binding affinities, kinetics, and the conformational changes that may occur upon complex formation.

The specific molecular interactions of this compound with proteins or nucleic acids are not extensively detailed in the available literature. However, based on its structure, potential interactions could involve hydrogen bonding via its hydroxyl and carboxylic acid groups, as well as hydrophobic interactions involving the phenyl ring. Such interactions are critical for the molecule's recognition and binding to the active sites of enzymes or the binding pockets of receptors. The study of these molecular interactions is crucial for elucidating the mechanisms of action of bioactive compounds. nih.gov

Enzymatic and Microbial Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes such as oxidases, peroxidases, and lipases are employed in a variety of biotransformation processes. nih.govnih.gov While specific biocatalytic conversions directly involving this compound are not prominently reported, the enzymatic transformation of structurally related phenolic acids is well-documented.

For instance, bacterial oxygenating biocatalysts have been shown to hydroxylate compounds like 3-(4-hydroxyphenyl)propanoic acid to produce 3-(3,4-dihydroxyphenyl)propanoic acid. nih.gov Furthermore, the production of 4-hydroxyphenylacetic acid, a structurally similar compound, has been achieved through methods involving the reaction of glyoxylic acid with phenol (B47542).

Table 2: Examples of Enzymatic Reactions Relevant to Phenolic Acid Transformation
Enzyme ClassReaction TypeExample SubstrateExample Product
MonooxygenaseHydroxylation3-(4-hydroxyphenyl)propanoic acid3-(3,4-dihydroxyphenyl)propanoic acid nih.gov
OxidaseOxidation of alcohols/aldehydes5-hydroxymethylfurfural (HMF)2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA) nih.gov
PeroxidaseH2O2-dependent oxidation5-hydroxymethyl-2-furoic acid (HMFA)5-formyl-2-furoic acid (FFA) and FDCA nih.gov

The microbial degradation of aromatic compounds, including phenoxyacetic acids, is a key process in environmental bioremediation. Microorganisms such as Alcaligenes eutrophus and Pseudomonas species are known to metabolize various substituted phenoxyacetic acids. uni-stuttgart.deresearchgate.net The metabolic pathways often initiate with the cleavage of the ether bond, followed by hydroxylation of the resulting phenol to form a catechol intermediate. uni-stuttgart.denih.gov This catechol is then subject to ring cleavage by dioxygenases, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov

For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Cupriavidus necator JMP134 involves a series of enzymatic steps that convert it into intermediates of the TCA cycle. nih.gov While the specific metabolic fate of this compound in microorganisms is not explicitly detailed, it is plausible that it could be metabolized through similar pathways involving initial demethylation or hydroxylation, followed by aromatic ring cleavage. The degradation of the related 4-hydroxyphenylacetic acid by bacteria like Acinetobacter and Pseudomonas putida proceeds through the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which then undergoes ring fission. nih.gov

Implications in Chemical Biology Research

This compound and its structural analogs serve as valuable building blocks in synthetic and medicinal chemistry. The synthesis of complex molecules often utilizes simpler, functionalized precursors. For instance, derivatives of phenoxyacetic acid have been used in the synthesis of biologically active compounds. nih.gov

The functional groups present in this compound—the hydroxyl, methoxy (B1213986), and carboxylic acid moieties—make it a versatile scaffold for chemical modification. These groups can be targeted for derivatization to create libraries of compounds for screening in drug discovery programs or for the development of molecular probes to study biological processes. The synthesis of 4-hydroxyphenylacetic acid is noted as an important step in the production of atenolol, a beta-blocker, highlighting the role of such precursors in pharmaceutical manufacturing. google.com

Advanced Analytical Methodologies for 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and properties of 2-(4-Hydroxyphenyl)-2-methoxyacetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to OH)~6.8~115
Aromatic CH (meta to OH)~7.2~130
Methine CH~4.5~80
Methoxy (B1213986) CH₃~3.4~58
Carboxyl COOH~11-12~175
Aromatic C-OH-~158
Aromatic C-CH-~128

Chiral Analysis: As this compound is a chiral compound, NMR can also be employed for chiral analysis to determine enantiomeric excess. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR, resulting in separate signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and in studying its fragmentation patterns, which aids in its identification, particularly in complex biological matrices within metabolomics studies.

The molecular formula of this compound is C₉H₁₀O₄, giving it a molecular weight of 182.17 g/mol . In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a carboxyl group (•COOH, 45 Da) or a water molecule (H₂O, 18 Da). For this specific compound, cleavage of the bond between the methoxy-substituted carbon and the phenyl ring could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonPredicted m/zPlausible Neutral Loss
[M-H]⁻181Loss of H⁺
[M-CH₃O]⁺151Loss of methoxy radical
[M-COOH]⁺137Loss of carboxyl radical
[C₇H₇O]⁺107Hydroxybenzyl cation

In the context of metabolomics, where this compound might be a metabolite of larger molecules, liquid chromatography-mass spectrometry (LC-MS) is often employed. This technique allows for the separation of metabolites from a biological sample before their detection by the mass spectrometer, enabling the identification and quantification of compounds like this compound in complex mixtures such as urine or plasma researchgate.net.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection and study of fluorescent molecules. Phenolic compounds, including this compound, often exhibit intrinsic fluorescence due to the presence of the aromatic ring.

The fluorescence properties of phenolic acids are influenced by their chemical structure and the surrounding environment, such as solvent polarity and pH nih.govnih.gov. The excitation of the phenolic ring with ultraviolet light leads to the emission of light at a longer wavelength. This phenomenon can be exploited for the sensitive detection of this compound.

This technique is particularly useful for studying the transformation of the compound, for example, in enzymatic reactions or degradation studies. Changes in the fluorescence spectrum, such as a shift in the emission wavelength or a change in fluorescence intensity, can provide information about alterations to the molecule's structure or its interaction with other molecules. Studies on similar phenolic compounds have shown that their fluorescence can be used for quantitative analysis and to monitor their presence in various samples, including olive oil horiba.com.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

Purity Determination: For purity analysis, a reversed-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs UV light. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of chiral acids nih.govresearchgate.net. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks. The choice of mobile phase, which can be a normal-phase solvent like hexane (B92381)/isopropanol or a polar organic mobile phase, is critical for achieving good separation chromatographyonline.com.

Interactive Data Table: Typical HPLC Conditions for Analysis

ParameterPurity Analysis (Reversed-Phase)Enantiomeric Separation (Chiral)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Polysaccharide-based (e.g., CHIRALPAK® IC)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acidn-Hexane/Isopropanol with 0.1% TFA
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
DetectionUV at ~230 nmUV at ~230 nm
TemperatureAmbient or controlled (e.g., 25 °C)Controlled (e.g., 20 °C)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl and carboxylic acid groups.

While no specific crystal structure for this compound is available in the consulted literature, data for the related compound, mandelic acid, has been reported nih.gov. Such studies provide a basis for understanding the types of intermolecular interactions and packing arrangements that might be expected for this class of compounds.

Theoretical and Computational Studies of 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for the design of new compounds with enhanced biological activities and for understanding the molecular basis of their action. These investigations typically involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on its biological activity.

For 2-(4-Hydroxyphenyl)-2-methoxyacetic acid, a molecular-level SAR investigation would focus on the three key functional groups: the phenolic hydroxyl group, the methoxy (B1213986) group, and the carboxylic acid moiety. The core objective would be to determine how alterations to these groups affect the compound's interaction with a hypothetical biological target.

Key hypothetical modifications and their expected impact could include:

Alterations to the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) could probe the steric tolerance of a potential binding pocket. Alternatively, its substitution with an electron-withdrawing group could modulate the acidity of the nearby carboxylic acid.

Derivatization of the Carboxylic Acid: Esterification or amidation of the carboxylic acid would neutralize its negative charge, which could be crucial if the primary interaction with a target involves ionic bonding. Such changes would also increase the molecule's lipophilicity.

An illustrative SAR table for hypothetical analogs of this compound is presented below. The activity data is purely for demonstrative purposes.

Compound IDR1 (Phenyl Ring Substitution)R2 (at chiral center)R3 (Carboxylic Acid)Hypothetical Biological Activity (IC₅₀, µM)
Lead 4-OH-OCH₃-COOH10
Analog 13-OH-OCH₃-COOH25
Analog 24-OCH₃-OCH₃-COOH50
Analog 34-OH-OH-COOH15
Analog 44-OH-OCH₃-COOCH₃75

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. researchgate.net These methods can provide detailed insights into electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

While specific DFT calculations for this compound are not published, such studies on similar phenolic compounds are common. nih.gov These calculations typically determine a range of molecular properties and reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For phenolic compounds, the HOMO is often localized on the phenyl ring and the hydroxyl group, suggesting this region is susceptible to electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, methoxy, and carboxylic acid groups, indicating these are sites for potential hydrogen bonding or interaction with electrophiles.

A hypothetical table of calculated quantum chemical parameters for this compound is shown below, based on typical values for similar phenolic acids.

ParameterHypothetical ValueSignificance
HOMO Energy-8.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap7.3 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions
Chemical Hardness3.65 eVResistance to change in electron distribution

Spectroscopic Property Simulations

Quantum chemical methods can also simulate various types of spectra, which can be used to interpret experimental data or to predict the spectroscopic characteristics of a molecule.

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions of absorption bands in IR and Raman spectra. This is useful for assigning specific vibrational modes to the functional groups within this compound, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-O and C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, such simulations would help in assigning the signals in its NMR spectrum to the specific protons and carbons of the phenyl ring, the methoxy group, the chiral center, and the carboxylic acid.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic transitions that give rise to UV-Visible absorption spectra. For a phenolic compound like this, transitions involving the π-electrons of the aromatic ring would be expected.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and the range of conformations it can adopt.

Conformational Analysis would involve exploring the potential energy surface of this compound to identify its stable conformers. This is particularly important due to the rotatable bonds around the chiral center. The relative energies of these conformers would determine their population at a given temperature and could influence how the molecule fits into a binding site.

Molecular Dynamics (MD) Simulations would provide a more detailed picture of the molecule's dynamic behavior over time. An MD simulation treats the molecule as a system of atoms in motion, governed by a force field. By simulating the molecule in a solvent (typically water), one could observe:

The flexibility of the molecule and the accessible range of conformations.

The stability of intramolecular hydrogen bonds.

The hydration shell around the molecule and its interactions with water molecules.

If a biological target were known, MD simulations could be used to model the binding process, estimate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This would provide invaluable insights for rational drug design.

Emerging Research Areas and Future Perspectives for 2 4 Hydroxyphenyl 2 Methoxyacetic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical manufacturing has spurred research into novel synthetic methodologies for valuable organic compounds, including 2-(4-hydroxyphenyl)-2-methoxyacetic acid. Traditional chemical syntheses for related mandelic acid derivatives often rely on harsh conditions, toxic reagents, and generate significant waste. mdpi.commpg.de Future research is focused on developing more environmentally benign and economically viable routes.

Biocatalysis represents a highly promising avenue. mdpi.com The enzymatic synthesis of mandelic acid and its analogues utilizes enzymes like nitrilases, lipases, esterases, and dehydrogenases to achieve high enantioselectivity and yield under mild, aqueous conditions. nih.govresearchgate.net For instance, a genetically modified yeast, Saccharomyces cerevisiae, has been engineered to produce 4-hydroxymandelic acid from glucose, demonstrating the potential of whole-cell biocatalysis. wikipedia.org Similarly, multi-enzyme cascades have been designed to convert simple, inexpensive starting materials like oxalic acid and benzaldehyde (B42025) into mandelic acid, a process that could be adapted for its 4-hydroxy-2-methoxy derivative. mpg.de These biotechnological strategies avoid hazardous chemicals and align with the principles of green chemistry. mdpi.com

Another sustainable approach involves the development of efficient one-pot or multicomponent reactions. mdpi.com Such methods improve atom economy and reduce the need for intermediate purification steps, thereby minimizing solvent use and energy consumption. The condensation reaction between a phenol (B47542) derivative (like guaiacol) and glyoxylic acid, a known route for the related vanillylmandelic acid, could be optimized using greener solvents, recyclable catalysts, or flow chemistry to enhance its sustainability profile. wikipedia.org

Table 1: Comparison of Synthetic Approaches for Mandelic Acid Analogues
Synthetic ApproachKey FeaturesSustainability AdvantagesRelevant Enzymes/Methods
Traditional Chemical SynthesisOften involves condensation of phenols with glyoxylic acid. wikipedia.orgWell-established and scalable.Use of strong acids/bases (e.g., NaOH). wikipedia.org
Biocatalysis / Enzymatic SynthesisHigh stereoselectivity, mild reaction conditions. mdpi.comresearchgate.netEnvironmentally friendly, reduced byproducts, use of renewable feedstocks. mdpi.commpg.deNitrilases, Lipases, Dehydrogenases, Hydroxymandelate Synthase. nih.govwikipedia.org
Multicomponent ReactionsOne-pot procedures, high atom economy. mdpi.comReduced solvent waste, fewer purification steps, increased efficiency. mdpi.comTelescoped reactions, acid/base catalysis. mdpi.com

Exploration of New Chemical Transformations and Derivatization Strategies

The functional groups of this compound—a phenolic hydroxyl, a carboxylic acid, and a methoxy (B1213986) ether—offer rich opportunities for chemical transformations and derivatization. These modifications are crucial for creating new molecules with tailored properties for various applications, including analytical detection and the development of novel bioactive compounds. mdpi.comjfda-online.com

Derivatization is a key strategy, often employed to enhance the volatility and thermal stability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). gcms.cz Common derivatization reactions that could be applied to this molecule include:

Esterification: The carboxylic acid group can be readily converted into various esters (e.g., methyl, ethyl, or pentafluorobenzyl esters) through reaction with alcohols or alkylating agents. gcms.cz This is a standard method to improve chromatographic behavior. scienceopen.com

Silylation: Both the phenolic hydroxyl and the carboxylic acid groups can be derivatized with silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and esters. These derivatives are less polar and more volatile.

Acylation: The phenolic hydroxyl group can be acylated using fluorinated anhydrides (e.g., pentafluoropropionic anhydride) to form stable esters, which are highly responsive to electron capture detection (ECD) in GC analysis. gcms.cz

Beyond analytical derivatization, research is exploring novel transformations to generate new chemical entities. mdpi.com The core structure can serve as a scaffold for synthesizing more complex molecules. For example, the carboxylic acid can be converted to an amide, the phenolic group can be used for ether synthesis, and the aromatic ring can undergo further substitution reactions. The development of new derivatization reagents, such as those designed for enhanced detection in liquid chromatography-mass spectrometry (LC-MS), could also be applied to this compound to facilitate its analysis in complex biological matrices. nih.gov

Deeper Elucidation of Biochemical Roles and Metabolic Pathways in Diverse Organisms

Understanding the biochemical significance of this compound requires examining its metabolic context in various organisms. While direct studies on this specific compound are limited, strong inferences can be drawn from structurally similar molecules, particularly vanillylmandelic acid (VMA). VMA is a well-known end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.orgmedscape.com Given the structural similarity, it is plausible that this compound could be a metabolite of related catecholamine-like compounds or a product of xenobiotic metabolism.

In humans and other mammals, the formation of VMA involves enzymes such as monoamine oxidase and catechol-O-methyl transferase. wikipedia.org A similar pathway could potentially generate this compound from a corresponding precursor. Its presence in biofluids could therefore reflect aspects of neurotransmitter metabolism or exposure to certain dietary polyphenols or drugs. rupahealth.comhealthmatters.io

In microorganisms, the degradation of aromatic acids is a key metabolic capability. Bacteria like Pseudomonas species are known to metabolize mandelic acid and 4-hydroxyphenylacetic acid through pathways involving hydroxylation and ring cleavage. nih.govnih.gov For example, Pseudomonas acidovorans utilizes a 4-hydroxyphenylacetic acid 1-hydroxylase to initiate catabolism. nih.gov It is likely that soil and gut microbes could degrade this compound using similar enzymatic machinery, cleaving the ether bond and breaking down the aromatic ring. Future research using metabolomics and microbial genomics will be essential to precisely map its metabolic fate and identify the specific enzymes involved in its synthesis and degradation across different species.

Table 2: Potential Metabolic Roles and Pathways
Organism TypePotential Role/PathwayAnalogous Compound/PathwayKey Enzymes (Inferred)
MammalsEnd-product of catecholamine-like molecule metabolism. wikipedia.orgVanillylmandelic Acid (VMA) from epinephrine/norepinephrine. medscape.comMonoamine Oxidase, Catechol-O-methyl Transferase. wikipedia.org
Microorganisms (e.g., Pseudomonas)Carbon source for microbial growth via degradation. nih.govnih.govDegradation of 4-hydroxyphenylacetic acid. Hydroxylases, Oxidases, Dioxygenases for ring cleavage. nih.gov
Gut MicrobiotaMetabolite of dietary polyphenols or xenobiotics. nih.govFormation of 3-hydroxyphenylacetic acid from rutin. Various microbial hydrolases, lyases, and reductases.

Potential Applications in Advanced Materials Science or Catalysis

The unique chemical structure of this compound, featuring a reactive phenolic hydroxyl group and a carboxylic acid on a rigid aromatic backbone, makes it an attractive building block for advanced materials. A significant area of potential is its use as a monomer in the synthesis of Covalent Organic Frameworks (COFs). researchgate.net

COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties. wikipedia.org The ability to pre-design their pore size, structure, and functionality makes them promising for applications in gas storage, separation, and catalysis. researchgate.netanr.fr The phenolic and carboxylic acid groups on this compound can participate in condensation reactions to form the robust covalent bonds (e.g., imine, ester, or β-ketoenamine linkages) that define the COF structure. rsc.org By incorporating this monomer, it may be possible to create COFs with specific functionalities, such as hydrophilic channels or catalytic sites, imparted by the methoxy and residual acid/hydroxyl groups. nih.gov

Furthermore, the phenolic moiety suggests potential applications in polymer chemistry. Phenolic compounds are well-known precursors for polymers and resins. Polymerization involving the phenolic group could lead to the formation of novel polyesters or polyethers with unique thermal or mechanical properties. The chirality of the molecule also introduces the possibility of creating chiral polymers for enantioselective separations or catalysis.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. nih.gov For this compound and its derivatives, this integrated approach holds immense potential.

Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might interact with specific biological targets, such as enzyme active sites. scienceopen.comresearchgate.netnih.gov This is a cornerstone of rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity, thereby saving significant time and resources. nih.gov182.160.97mskcc.org For instance, by modeling interactions with a target enzyme, researchers can rationally design modifications to the core structure to enhance inhibitory activity. researchgate.netresearchgate.net

In materials science, computational chemistry can predict the geometric and electronic properties of polymers or COFs constructed from this monomer. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like bond energies, electronic band gaps, and reactivity, guiding the design of materials with desired catalytic or optical characteristics. nih.gov This predictive power allows for the in silico screening of numerous potential structures before committing to laboratory synthesis. nih.gov The subsequent experimental work then serves to validate and refine the computational models, creating a feedback loop that enhances the accuracy and predictive power of future design efforts. acs.org

Q & A

Q. What are the recommended storage conditions and handling protocols for 2-(4-Hydroxyphenyl)-2-methoxyacetic acid to maintain chemical stability?

Methodological Answer: Stability is ensured by storing the compound in a cool, dry environment (20–25°C) with moisture-resistant packaging. Avoid exposure to heat, humidity, strong acids/alkalis, and oxidizing agents (e.g., peroxides), as these may degrade the compound or trigger hazardous reactions . Use inert gas purging (e.g., nitrogen) for long-term storage of solutions. Always conduct compatibility tests with solvents or reagents before experimental use.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the aromatic proton environment (4-hydroxyphenyl group) and methoxy-acetic acid backbone .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (C9_9H10_{10}O4_4, theoretical 182.0579 g/mol) and fragmentation patterns .
  • HPLC/GC: Assess purity via reverse-phase HPLC (C18 column, methanol/water mobile phase) or gas chromatography with flame ionization detection (GC-FID).

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?

Methodological Answer: A typical route involves:

Friedel-Crafts Acylation: React 4-methoxyphenylacetic acid with a hydroxylating agent (e.g., H2_2O2_2/FeSO4_4) to introduce the hydroxy group.

Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl moiety during methoxy substitution, followed by acidic deprotection .

Purification: Crystallize the product using ethanol/water mixtures or isolate via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers investigate the anti-inflammatory activity of this compound in cellular models?

Methodological Answer: Design in vitro assays using:

  • Cell Lines: Murine macrophages (RAW 264.7) or human monocytes (THP-1) stimulated with lipopolysaccharide (LPS) to induce inflammation.
  • Biomarkers: Measure TNF-α, IL-6, and NF-κB activation via ELISA or luciferase reporter assays.
  • Dose-Response: Test concentrations (1–100 µM) with controls (e.g., dexamethasone). Include cytotoxicity assessments (MTT assay) to rule out false positives .

Q. What strategies are effective for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration for chiral centers, particularly if studying enantiomers (e.g., R/S forms) .
  • Dynamic NMR: Analyze rotameric equilibria in solution caused by steric hindrance around the methoxy group.
  • Computational Modeling: Use density functional theory (DFT) to predict spectroscopic data (e.g., chemical shifts) and compare with experimental results .

Q. How should researchers address gaps in toxicological data for this compound during safety assessments?

Methodological Answer:

  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • Acute Toxicity: Conduct OECD Guideline 423 trials on rodent models (oral/administered doses: 300–2000 mg/kg).
  • In Silico Prediction: Use tools like Toxtree or ProTox-II to estimate LD50_{50} and hepatotoxicity risks .

Q. What experimental precautions are necessary when studying interactions between this compound and redox-active reagents?

Methodological Answer:

  • Reactivity Screening: Pre-test compatibility with oxidizing agents (e.g., KMnO4_4) in controlled conditions (low concentrations, inert atmosphere).
  • Real-Time Monitoring: Use UV-Vis spectroscopy to detect intermediates or degradation products during reactions.
  • Quenching Protocols: Have reducing agents (e.g., sodium thiosulfate) on hand to neutralize excess oxidizers .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies in reported stability data for this compound across studies?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC.
  • Interlaboratory Validation: Collaborate with independent labs to standardize protocols (e.g., ICH Q1A guidelines).
  • Meta-Analysis: Compare degradation pathways reported in literature, focusing on pH-dependent hydrolysis or oxidative cleavage .

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